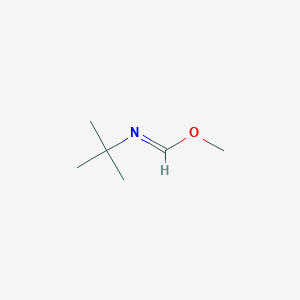

methyl N-tert-butylmethanimidate

Description

Methyl N-tert-butylmethanimidate is an imidate derivative characterized by a methanimidate backbone substituted with a methyl group and a bulky tert-butyl group at the nitrogen atom. Its structure is supported by spectroscopic

- 13C-NMR: Signals at δ = 137.4, 140.7, and 165.5 ppm correspond to C2=N, C4=N, and C6=N+ moieties, respectively .

- IR: Stretching absorptions at 1690 cm⁻¹ (iminium cation) and 1650 cm⁻¹ (imine) confirm the presence of conjugated C=N bonds .

The tert-butyl group introduces significant steric hindrance, which influences reactivity. For instance, in nucleophilic reactions, the N-methyl group is preferred over the N-tert-butyl group due to reduced steric interference, leading to selective isomer formation . This steric effect is critical in synthetic applications, such as alkylation or cyclization reactions.

Properties

IUPAC Name |

methyl N-tert-butylmethanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2,3)7-5-8-4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICMIFSPEZEZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341719 | |

| Record name | methyl N-tert-butylmethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103202-88-6 | |

| Record name | methyl N-tert-butylmethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-tert-butylmethanimidate can be synthesized through various methods. One common synthetic route involves the reaction of tert-butylamine with methyl formate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired imidate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Methyl N-tert-butylmethanimidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The imidate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl N-tert-butylmethanimidate has various applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl N-tert-butylmethanimidate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The specific pathways involved depend on the context of its use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Selectivity

N-Methyl vs. N-tert-butyl Groups :

In methyl N-tert-butylmethanimidate, the tert-butyl group restricts nucleophilic attack at the nitrogen, favoring reactions at the methyl-substituted site. By contrast, analogs with smaller R1 substituents (e.g., methyl or isopropyl) exhibit faster reaction kinetics due to reduced steric hindrance . For example, in carbodiimide dimerization, alkylation efficiency decreases with bulkier R1 groups .Geometrical Isomerization :

Compounds like methyl N-isopropylmethanimidate (5j) show geometrical isomerization in 13C-NMR, whereas this compound (5i) forms a single isomer due to steric constraints .

Physical and Chemical Properties

Note: Data gaps for this compound highlight the need for further experimental characterization.

Key Research Findings

- Steric vs. Electronic Effects : The tert-butyl group predominantly exerts steric effects, while methyl substituents enhance electronic density at reactive sites .

- Biological Optimization : Smaller R1 groups improve antimicrobial efficacy, but R2 aromaticity (e.g., thienyl) enhances outer membrane penetration in Gram-negative bacteria .

- Synthetic Utility : this compound’s steric profile makes it a valuable template for regioselective reactions, though its applications are less explored compared to analogs like methyl N-isopropylmethanimidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.